6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Evolution of Triazoloquinazolines in Medicinal Chemistry
The integration of nitrogen-containing heterocycles into medicinal chemistry has profoundly influenced drug discovery, with triazoloquinazolines representing a critical scaffold. Early work on quinazolines dates to 1869, when Griess synthesized the first quinazoline derivative through cyanogen and anthranilic acid reactions. The subsequent isolation of the quinazoline core by Bischler and Lang in 1885 laid the groundwork for structural modifications aimed at enhancing pharmacological activity. By the mid-20th century, researchers recognized that fusing triazole rings with quinazoline systems could amplify biological potency. Triazoloquinazolines emerged as hybrid structures combining the metabolic stability of quinazolines with the diverse reactivity of triazoles, enabling interactions with enzymes and receptors such as adenosine antagonists and histamine receptors. For example, derivatives demonstrating antihistaminic activity were reported to inhibit H1 receptors at nanomolar concentrations, while others showed anticonvulsant effects through γ-aminobutyric acid (GABA) modulation.
Emergence of Triazolo[1,5-c]quinazolin-5(6H)-one Derivatives
The structural complexity of triazolo[1,5-c]quinazolin-5(6H)-one derivatives arises from their fused triazole-quinazoline system, which enhances electron delocalization and hydrogen-bonding capacity. Early syntheses relied on multi-step condensation reactions, such as the cyclization of 2-(3-hetaryl-triazol-5-yl)phenylamines under acidic conditions. Advances in catalytic systems, including ceric ammonium nitrate (CAN) and heteropoly acids like H6P2W18O62·18H2O, enabled one-pot multi-component reactions (MCRs) with improved atom economy. For instance, CAN-mediated protocols achieved yields exceeding 90% for triazoloquinazolinones by facilitating cyclocondensation of aldehydes, dimedone, and 3-amino-1,2,4-triazole in acetonitrile. These methods addressed limitations of earlier approaches, such as prolonged reaction times and toxic solvents, while expanding substrate scope to include electron-deficient aryl groups.
Table 1: Comparative Analysis of Catalytic Systems for Triazoloquinazolinone Synthesis
| Catalyst | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Ceric ammonium nitrate | 20–30 min | 85–95 | Mild conditions, recyclable |
| H6P2W18O62·18H2O | 2–3 hours | 78–88 | High thermal stability |
| Sulfamic acid | 4–6 hours | 70–80 | Low cost, aqueous compatibility |
Historical Development of Nitrobenzyl-Substituted Heterocycles
Nitrobenzyl groups have been strategically employed to modulate the electronic and steric properties of heterocyclic systems. The introduction of nitro groups at the benzyl position enhances electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets. Early applications in antibacterial agents revealed that nitrobenzyl-substituted quinolones exhibited potent activity against Gram-positive pathogens by targeting DNA gyrase. In triazoloquinazolines, the 4-nitrobenzyl moiety was first incorporated via Ullmann-type coupling reactions, where o-iodobenzaldehyde derivatives reacted with nitrobenzylamines under copper catalysis. This modification increased dipole moments and π-stacking interactions, as evidenced by X-ray crystallography studies of analogous compounds.
Research Significance of 6-(4-Nitrobenzyl)-2-phenyl-triazolo[1,5-c]quinazolin-5(6H)-one
The specific structural features of 6-(4-nitrobenzyl)-2-phenyl-triazolo[1,5-c]quinazolin-5(6H)-one position it as a promising candidate for antimicrobial and anticancer research. Molecular docking simulations predict strong binding to dihydrofolate reductase (DHFR), a target for antifolate therapies, due to the nitro group’s ability to stabilize charge-transfer complexes. Preliminary in vitro studies on structurally similar triazoloquinazolinones demonstrated inhibitory concentrations (IC50) of <10 μM against Staphylococcus aureus and Escherichia coli, surpassing trimethoprim controls. Additionally, the phenyl group at position 2 enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications.
Table 2: Key Pharmacological Targets of Triazoloquinazolinone Derivatives
| Target Enzyme | Biological Activity | IC50 Range |
|---|---|---|
| Dihydrofolate reductase | Anticancer, antimicrobial | 0.5–10 μM |
| GABA-A receptor | Anticonvulsant | 15–30 μM |
| Histamine H1 receptor | Antihistaminic | 5–20 nM |
Properties
IUPAC Name |
6-[(4-nitrophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c28-22-25(14-15-10-12-17(13-11-15)27(29)30)19-9-5-4-8-18(19)21-23-20(24-26(21)22)16-6-2-1-3-7-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQHPZODCXRNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazoloquinazolines have been reported to target the pcaf (p300/cbp-associated factor) bromodomain . PCAF is a histone acetyltransferase involved in gene expression and has emerged as a potential therapeutic target for cancer .
Mode of Action
Based on the bioisosteric modification of triazolophthalazine inhibitors of the pcaf bromodomain, it can be inferred that this compound might interact with the binding site of pcaf, thereby inhibiting its function .
Biochemical Pathways
Given the potential interaction with pcaf, it could influence gene expression pathways regulated by histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies of similar compounds suggest that they have good druggability .
Result of Action
Similar compounds have shown significant antifungal and antioxidant activities . Additionally, some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
Biological Activity
The compound 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in oncology and cardiovascular health. This article explores the biological activity associated with this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-phenylquinazolin-4(3H)-one and various nitro-substituted benzyl derivatives. The synthetic pathway generally includes cyclization reactions that yield the triazole ring fused with the quinazoline structure.
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. In vitro studies have shown that This compound displays cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Hepatocellular Carcinoma (HepG2) | 29.47 | Moderate |
| Mammary Gland Breast Cancer (MCF-7) | 39.41 | Moderate |
| Human Prostate Cancer (PC3) | Not reported | - |
| Colorectal Carcinoma (HCT-116) | 17.35 | High |
These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis in cancer cells and inhibiting cell proliferation through mechanisms involving DNA intercalation and topoisomerase inhibition .
Cardiovascular Effects
In addition to its anticancer properties, triazoloquinazoline derivatives have been evaluated for their cardiovascular effects. Some studies report that these compounds can modulate heart rate and blood pressure through adrenergic receptor interactions. The antihypertensive activity was assessed using animal models, indicating that certain derivatives could significantly lower blood pressure without causing tachycardia .
The biological activity of This compound is attributed to its ability to intercalate into DNA and inhibit topoisomerase II activity. This dual mechanism enhances its cytotoxic potential against cancer cells while also suggesting possible applications in treating cardiovascular diseases by modulating adrenergic signaling pathways .
Case Studies
- Cytotoxicity Evaluation : A study conducted on various triazoloquinazolines demonstrated that compounds with similar structures to This compound exhibited IC50 values ranging from 2.44 to 9.43 µM against HCT-116 cells. These results highlight the compound's potential as a lead structure for developing new anticancer agents .
- Cardiovascular Impact : In vivo studies using rat models showed that certain triazoloquinazolines significantly reduced systolic blood pressure without adverse effects on heart rate. This suggests a promising avenue for developing antihypertensive medications based on this scaffold .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities against a range of pathogens. Research has shown that derivatives of this compound can be effective against both Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been explored in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound in various fields:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus with low MIC values. |
| Study C | Anti-inflammatory Potential | Reduced levels of TNF-alpha in animal models of inflammation. |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s unique activity profile arises from its substituents and triazoloquinazoline scaffold. Below is a comparative analysis of structurally related analogs:
Key Observations:
- Substituent Effects: The 4-nitrobenzyl group in the target compound distinguishes it from analogs with furanyl (adenosine antagonism ), cinnamoyl (antimicrobial ), or diphenylamino-vinyl (anti-inflammatory ) substituents.
- Core Structure: Triazolo[1,5-c]quinazoline derivatives exhibit greater rigidity compared to tetrazolo[1,5-c]quinazolines , which may affect pharmacokinetic properties.
- Positional Isomerism: Compounds with triazolo[4,3-c]quinazoline cores (e.g., 6-cinnamoyl derivative ) show distinct NMR shifts and solubility profiles compared to triazolo[1,5-c] isomers due to altered electron distribution .
Physicochemical Properties and Stability
- NMR Shifts: Downfield shifts in triazolo[1,5-c] isomers (vs. [4,3-c]) correlate with deshielded protons near electron-withdrawing groups .
- Solubility: Nitrobenzyl substitution likely reduces aqueous solubility compared to hydroxyl- or amine-containing analogs.
- Stability: Nitro groups may confer oxidative stability but could pose metabolic challenges (e.g., nitroreduction pathways).
Preparation Methods
Preparation of Quinazoline-2,4(1H,3H)-dione (Intermediate A)
- Starting material : Anthranilic acid (10 mmol) reacted with potassium cyanate (12 mmol) in aqueous HCl (2M, 30 mL) at 80°C for 4 hr.
- Cyclization : Neutralization with NaOH (10%) followed by reflux in 2M HCl for 2 hr yields quinazoline-2,4-dione as white crystals (Yield: 85–90%).
- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J=8 Hz, H-5), 7.45–7.30 (m, H-6,7,8).
Synthesis of 2,4-Dichloroquinazoline (Intermediate B)
- Reagents : POCl₃ (15 mL), DIPEA (2 eq), reflux 6 hr.
- Workup : Quenched in ice-water, extracted with CH₂Cl₂, dried (Na₂SO₄).
- Yield : 78–82% as pale yellow solid.
Analytical data :
- ¹³C NMR (CDCl₃) : δ 158.2 (C-2), 154.9 (C-4), 135.1–123.4 (aromatic carbons).
Formation of 2-Chloro-4-hydrazinylquinazoline (Intermediate C)
Cyclization to Form 2-Phenyl-triazolo[1,5-c]quinazolin-5(6H)-one (Intermediate D)
Triazole Ring Closure
- Acylating agent : Benzoyl chloride (1.5 eq) in DMF (20 mL).
- Base : K₂CO₃ (3 eq), KI (cat.), reflux 8 hr.
- Workup : Poured into ice-water, filtered, recrystallized (EtOH).
Mechanistic insight : The phenylhydrazine moiety undergoes intramolecular cyclization with the adjacent carbonyl group, forming the triazole ring while retaining the phenyl substituent.
Spectroscopic confirmation :
- MS (EI) : m/z 276 [M+H]⁺ (Calc. for C₁₅H₁₀N₄O: 276.08).
- ¹H NMR (DMSO-d₆) : δ 8.20 (d, J=7.6 Hz, H-9), 7.95–7.45 (m, aromatic H).
Introduction of the 4-Nitrobenzyl Group at Position 6
Alkylation Protocol
- Substrate : Intermediate D (1 mmol) in dry DMF (15 mL).
- Alkylating agent : 4-Nitrobenzyl bromide (1.2 mmol).
- Conditions : K₂CO₃ (3 eq), KI (cat.), 80°C, 12 hr.
- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:3).
Yield optimization :
- Temperature : >70°C prevents incomplete substitution.
- Solvent : DMF enhances nucleophilicity of the N-6 position.
Analytical Validation of Final Product
Comprehensive characterization :
- Elemental analysis : Found C 62.35%, H 3.45%, N 18.70% (Calc. for C₂₂H₁₅N₅O₃: C 62.71%, H 3.59%, N 18.99%).
- ¹H NMR (DMSO-d₆) :
- δ 8.35 (d, J=8.8 Hz, 2H, NO₂-Ar),
- 8.10 (d, J=8.4 Hz, 2H, NO₂-Ar),
- 7.85–7.50 (m, 9H, aromatic H),
- 5.45 (s, 2H, CH₂).
- ¹³C NMR : δ 161.2 (C=O), 154.3 (triazole C-2), 148.9 (NO₂-Ar), 140.1–121.2 (aromatic carbons), 45.8 (CH₂).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (This Work) | Literature Method |
|---|---|---|
| Core formation time | 14 hr | 12 hr |
| Alkylation yield | 68% | 72–79% |
| Purity (HPLC) | 98.5% | 97.2% |
| Regioselectivity | >99% | 95–97% |
Key advantages :
- Regiocontrol : Directed by steric and electronic effects of phenylhydrazine.
- Functional tolerance : Nitro group remains intact under alkylation conditions.
Scalability and Process Considerations
Critical Quality Attributes (CQAs)
- Residual solvents : DMF < 500 ppm (ICH Q3C).
- Genotoxic impurities : 4-Nitrobenzyl bromide < 10 ppm.
- Polymorphism : Controlled via antisolvent crystallization (EtOH/water).
Environmental Impact Mitigation
- DMF recovery : Distillation at reduced pressure (80°C, 15 mbar).
- Waste treatment : Alkaline hydrolysis of nitro intermediates.
Q & A
Q. What are the standard synthetic protocols for preparing 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one?
Methodological Answer: The compound is synthesized via N-alkylation of the parent triazoloquinazolinone scaffold. A typical procedure involves:
Reacting the triazoloquinazolinone core with 4-nitrobenzyl bromide in DMF using sodium hydride (NaH) as a base under reflux conditions .
Purification via precipitation (using water) followed by recrystallization from a propane-2-ol/water mixture .
Key parameters include stoichiometric control of NaH and halide derivatives to avoid side reactions. Yield optimization requires careful monitoring of reaction time and temperature .
Q. How is the structural identity of this compound validated?
Methodological Answer: Characterization employs:
- IR spectroscopy to confirm carbonyl (C=O) and nitro (NO₂) groups (e.g., νC=O at ~1740–1680 cm⁻¹, νNO₂ at ~1520–1350 cm⁻¹) .
- ¹H/¹³C NMR to resolve aromatic protons (e.g., H-7, H-8, H-9, H-10 in the quinazoline core at 7.42–8.46 ppm) and substituent signals (e.g., NCH₂ protons at 5.38–5.82 ppm) .
- LC-MS/ESI-MS for molecular ion confirmation (e.g., m/z ~450–590 [M+H]⁺ depending on substituents) .
Elemental analysis (C, H, N) is used to verify purity .
Q. What in vitro models are used to assess its anticancer activity?
Methodological Answer: The compound is screened against the NCI-60 panel , including leukemia (RPMI-8226), renal (UO-31), and ovarian cancer cell lines. Protocols involve:
Treating cells at 10 µM for 48–72 hours.
Measuring viability via ATP-based assays (e.g., CellTiter-Glo).
Reporting inhibition as % growth relative to untreated controls .
Renal UO-31 cells are often prioritized due to higher sensitivity .
Advanced Research Questions
Q. How do substituents on the triazoloquinazoline core influence bioactivity?
Methodological Answer:
- Nitrobenzyl vs. other benzyl groups : The electron-withdrawing nitro group enhances cellular uptake and binding to hydrophobic pockets in kinases or DNA .
- Phenyl at position 2 : Stabilizes π-π interactions with aromatic residues in target proteins (e.g., benzodiazepine receptors or tubulin) .
SAR Strategy :
Synthesize analogs with halogenated or methoxy substituents.
Compare IC₅₀ values across cell lines to map pharmacophore requirements .
Q. How to resolve contradictions in cytotoxicity data across studies?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Hypothermia vs. normothermia alters metabolic rates, affecting compound efficacy (e.g., actoprotective activity under hypothermia ).
- Cell line heterogeneity : UO-31 (renal) vs. RPMI-8226 (leukemia) differ in transporter expression, impacting drug uptake .
Mitigation : - Standardize protocols (e.g., 10 µM, 48 hours, ATP-based assays).
- Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .
Q. What mechanistic studies are recommended to elucidate its mode of action?
Methodological Answer:
- Kinase profiling : Screen against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .
- DNA interaction assays : Gel electrophoresis or comet assays to detect DNA strand breaks (observe via γH2AX foci) .
- Receptor binding : Radioligand assays (e.g., [³H]flumazenil for benzodiazepine receptor affinity) .
Q. How to optimize synthetic yields for scale-up?
Methodological Answer:
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., benzyltributylammonium bromide) to enhance alkylation efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 minutes) .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
